(R)-2-benzyloxypropanal
Overview
Description
(R)-2-benzyloxypropanal, also known as benzyl-2-hydroxy-3-oxopropanal, is an important organic compound that has been extensively studied in recent years. It is a chiral building block that is commonly used in the synthesis of various pharmaceuticals and natural products.
Scientific Research Applications
Synthesis of Cladinose
(R)-2-benzyloxypropanal has been utilized in the synthesis of cladinose, a branched sugar. Reactions of (S)-2-benzyloxypropanal with various metal enolates led to the production of cladinose, showcasing the compound's role in complex organic synthesis (Heathcock & Montgomery, 1985).
Elucidation of Amphidinol 2 Structure
In another application, (R)-2-benzyloxypropanal played a critical role in synthetic studies aimed at understanding the structure of amphidinol 2, a marine natural product. The compound was used to prepare model compounds, which helped in determining the relative configuration of amphidinol 2 (Kommana, Chung, & Donaldson, 2008).
Carbapenem Key Intermediates
(R)-2-benzyloxypropanal was also pivotal in synthesizing carbapenem key intermediates from inexpensive (S)-ethyl lactate. This synthesis demonstrates the compound's significance in creating intermediates for important antibiotics like carbapenems (Ito et al., 1989).
Synthesis of Lacosamide Isothiocyanate-Based Agents
In the field of pharmacology, (R)-2-benzyloxypropanal was used to develop lacosamide isothiocyanate-based agents. These novel agents target lacosamide receptors, showcasing the compound's application in advanced drug discovery and development (Park et al., 2009).
Synthesis of Protected D-altro- and D-galacto-3,6-Dideoxy-3-C-methylhexoses
(R)-2-benzyloxypropanal was used in the total synthesis of protected D-altro- and D-galacto-3,6-dideoxy-3-C-methylhexoses, key intermediates in the Kinoshita synthesis of the Rifamycin S ansa chain. This illustrates its role in the synthesis of complex molecular structures (Tarara & Hoppe, 1989).
properties
IUPAC Name |
(2R)-2-phenylmethoxypropanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRGYHJHSLSATF-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456509 | |
Record name | (R)-2-benzyloxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-benzyloxypropanal | |
CAS RN |
81445-45-6 | |
Record name | (R)-2-benzyloxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.